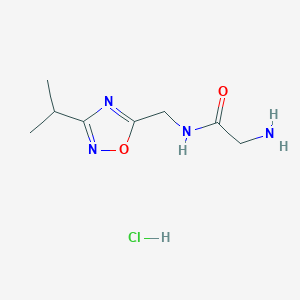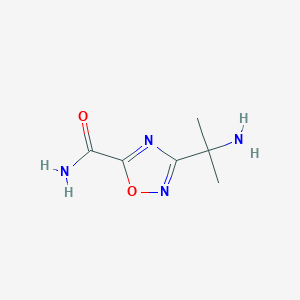![molecular formula C5H2BrClN4 B1377887 7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine CAS No. 1235374-46-5](/img/structure/B1377887.png)
7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine
Overview
Description
7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine is a chemical compound with the CAS Number: 1235374-46-5 . It has a molecular weight of 233.45 .
Molecular Structure Analysis
The InChI code for 7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine is 1S/C5H2BrClN4/c6-3-1-8-5-4 (7)9-2-10-11 (3)5/h1-2H . This indicates the presence of bromine, chlorine, nitrogen, and hydrogen atoms in the molecule.Physical And Chemical Properties Analysis
7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Chemical Education
Finally, 7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine can be employed in chemical education as an example of heterocyclic chemistry. It can help students learn about nucleophilic substitution reactions, heterocycle formation, and the importance of halogenated compounds in synthetic chemistry.
Each of these applications leverages the unique chemical structure of 7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine, demonstrating its versatility and potential across various fields of scientific research .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with theepidermal growth factor receptor (EGFR) and fibroblast growth factor receptors (FGFR) , which are transmembrane tyrosine kinase receptors that regulate fundamental processes of cell development .
Mode of Action
If it interacts with egfr or fgfr, it may bind to these receptors and modulate their activity, leading to changes in cell signaling pathways .
Biochemical Pathways
If it interacts with EGFR or FGFR, it could potentially affect pathways related to cell growth, proliferation, differentiation, and survival .
Result of Action
If it interacts with EGFR or FGFR, it could potentially influence cell growth, proliferation, differentiation, and survival .
properties
IUPAC Name |
7-bromo-4-chloroimidazo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-3-1-8-5-4(7)9-2-10-11(3)5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXLWAFFBIFFKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=N1)C(=NC=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1377813.png)



![3-[(2-amino-9H-purin-6-yl)amino]propanoic acid](/img/structure/B1377818.png)



![tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate](/img/structure/B1377825.png)
![4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide](/img/structure/B1377826.png)